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molecular formula C6H14N2O B3054259 N-[3-(Dimethylamino)propyl]formamide CAS No. 5922-69-0

N-[3-(Dimethylamino)propyl]formamide

Cat. No. B3054259
M. Wt: 130.19 g/mol
InChI Key: WFBDWTZOYPUBQZ-UHFFFAOYSA-N
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Patent
US04007140

Procedure details

Formic acid (23 g., 0.5 mole), dimethylaminopropylamine (51 g., 0.5 mole) and toluene (50 ml) were azeotroped together with continual removal of water using a Dean and Stark separator until no more water was formed. Toluene was distilled off and the pale yellow residue distilled in vacuo. The colourless liquid product of low smell (N-(3-dimethylaminopropyl)formamide) was obtained in a yield of 59% of theory, b.p. 140° C/15 mm Hg.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.[CH3:4][N:5]([CH2:7][CH2:8][CH2:9][NH2:10])[CH3:6].C1(C)C=CC=CC=1>O>[CH3:4][N:5]([CH3:6])[CH2:7][CH2:8][CH2:9][NH:10][CH:1]=[O:3]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
51 g
Type
reactant
Smiles
CN(C)CCCN
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled off
DISTILLATION
Type
DISTILLATION
Details
the pale yellow residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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